2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid
Overview
Description
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C10H10ClFO2 and its molecular weight is 216.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Research focuses on the synthesis of complex molecules, which are key intermediates for the manufacture of various pharmaceutical and agricultural chemicals. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, showcases the importance of developing efficient synthetic routes for halogenated biphenyls, which share structural similarities with 2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid. Such synthetic methodologies can be pivotal for the large-scale production of related compounds, demonstrating the compound's relevance in chemical manufacturing and research (Qiu et al., 2009).
Environmental Fate and Toxicity
The study of similar compounds, such as 2,4-D and other phenoxy herbicides, provides insights into the environmental fate, sorption behavior, and potential toxicological effects of structurally related chemicals. Understanding the sorption of these herbicides to soil, organic matter, and minerals helps to assess the environmental impact and persistence of related compounds, indicating the significance of researching the environmental behavior of chloro-fluorochemicals (Werner et al., 2012).
Fluorinated Compounds in Environmental and Health Contexts
The examination of fluorinated alternatives to legacy pollutants, such as per- and polyfluoroalkyl substances (PFAS), is crucial. Studies focusing on the occurrence, fate, and potential toxic effects of novel fluorinated chemicals, including their environmental persistence and bioaccumulation potential, highlight the importance of research on compounds like this compound in understanding and mitigating the risks associated with fluorinated pollutants (Wang et al., 2019).
Safety and Hazards
The safety data sheet for the related compound “4-Chloro-2-fluorophenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds like 4-chloro-2-fluorophenylboronic acid are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the organoboron reagents interact with a metal catalyst, typically palladium .
Mode of Action
In the context of SM cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially be involved in the formation of carbon-carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
Given its potential use in sm cross-coupling reactions , it could contribute to the formation of new carbon-carbon bonds, which could have various effects depending on the specific context and environment.
Action Environment
In the context of sm cross-coupling reactions, the success of the reaction is known to originate from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPPRRNODFGFNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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